

An In-depth Technical Guide on the Gas-Phase Thermochemistry of C₃H₆O Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propen-2-ol*

Cat. No.: *B8755588*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase thermochemical data for various isomers of C₃H₆O. The document presents quantitative data in structured tables, details the experimental and computational protocols for data determination, and includes visualizations of these workflows. This information is crucial for understanding the stability, reactivity, and potential energy surfaces of these compounds, which is of significant interest in fields ranging from combustion chemistry to drug metabolism and atmospheric science.

Introduction to C₃H₆O Isomers

The molecular formula C₃H₆O represents a diverse group of constitutional isomers, including aldehydes, ketones, enols, ethers, and cyclic alcohols. These isomers exhibit a wide range of chemical and physical properties, largely dictated by their functional groups and molecular structures. Understanding their relative thermodynamic stabilities in the gas phase is fundamental to predicting their behavior in various chemical environments. This guide focuses on the key thermochemical properties: standard enthalpy of formation ($\Delta_f H^\circ$), standard molar entropy (S°), and molar heat capacity (C_p).

Gas-Phase Thermochemical Data

The following tables summarize the available experimental and computational gas-phase thermochemical data for several C₃H₆O isomers at 298.15 K.

Table 1: Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$) at 298.15 K

Isomer	Structure	$\Delta_f H^\circ$ (kJ/mol)	Data Source
Propanal	CH ₃ CH ₂ CHO	-185.8 ± 0.8	NIST Chemistry WebBook
Acetone	CH ₃ COCH ₃	-217.6 ± 0.7	NIST Chemistry WebBook
Allyl alcohol	CH ₂ =CHCH ₂ OH	-129.3	NIST Chemistry WebBook
Propylene oxide	c-(CH ₃)CHOCH ₂	-92.9 ± 0.8	NIST Chemistry WebBook
Cyclopropanol	c-C ₃ H ₅ OH	-118.4	NIST Chemistry WebBook
Methyl vinyl ether	CH ₃ OCH=CH ₂	-107.1	Computational Study[1]
(Z)-Prop-1-en-1-ol	(Z)-CH ₃ CH=CHOH	-174.0	NIST Chemistry WebBook[2]
Prop-1-en-2-ol	CH ₂ =C(OH)CH ₃	-163.2	Computational Study

Table 2: Standard Molar Entropy (S°_{gas}) at 298.15 K

Isomer	Structure	S° (J/mol·K)	Data Source
Propanal	CH ₃ CH ₂ CHO	299.91 ± 4.18	NIST Chemistry WebBook
Acetone	CH ₃ COCH ₃	295.89 ± 4.18	NIST Chemistry WebBook
Allyl alcohol	CH ₂ =CHCH ₂ OH	300.7	NIST Chemistry WebBook
Propylene oxide	c-(CH ₃)CHOCH ₂	288.7	NIST Chemistry WebBook
Cyclopropanol	c-C ₃ H ₅ OH	292.0	Computational Study
Methyl vinyl ether	CH ₃ OCH=CH ₂	284.1	Computational Study[1]
(Z)-Prop-1-en-1-ol	(Z)-CH ₃ CH=CHOH	291.2	Computational Study
Prop-1-en-2-ol	CH ₂ =C(OH)CH ₃	294.6	Computational Study

Table 3: Molar Heat Capacity (C_pgas) at 298.15 K

Isomer	Structure	Cp (J/mol·K)	Data Source
Propanal	CH ₃ CH ₂ CHO	80.73	NIST Chemistry WebBook
Acetone	CH ₃ COCH ₃	75.02	NIST Chemistry WebBook
Allyl alcohol	CH ₂ =CHCH ₂ OH	78.2	NIST Chemistry WebBook
Propylene oxide	c-(CH ₃)CHOCH ₂	75.3	NIST Chemistry WebBook
Cyclopropanol	c-C ₃ H ₅ OH	75.2	NIST Chemistry WebBook[3]
Methyl vinyl ether	CH ₃ OCH=CH ₂	72.8	Computational Study[1]
(Z)-Prop-1-en-1-ol	(Z)-CH ₃ CH=CHOH	76.1	Computational Study
Prop-1-en-2-ol	CH ₂ =C(OH)CH ₃	77.4	Computational Study

Experimental and Computational Protocols

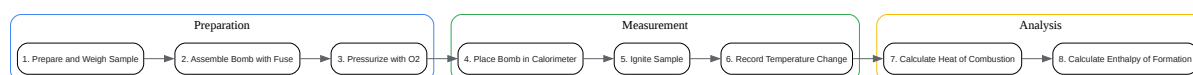
The determination of accurate thermochemical data relies on a combination of experimental techniques and high-level computational methods.

Bomb calorimetry is a standard experimental technique for determining the enthalpy of combustion of a substance. From this, the standard enthalpy of formation can be derived.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid C₃H₆O isomer is encapsulated in a material of known heat of combustion (e.g., a gelatin capsule).
- **Bomb Assembly:** The capsule is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

- **Pressurization:** The bomb is sealed and purged with a small amount of pure oxygen before being filled to a high pressure (typically 30 atm) to ensure complete combustion.
- **Calorimeter Setup:** The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
- **Data Analysis:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the capsule.
- **Enthalpy of Formation Calculation:** The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).



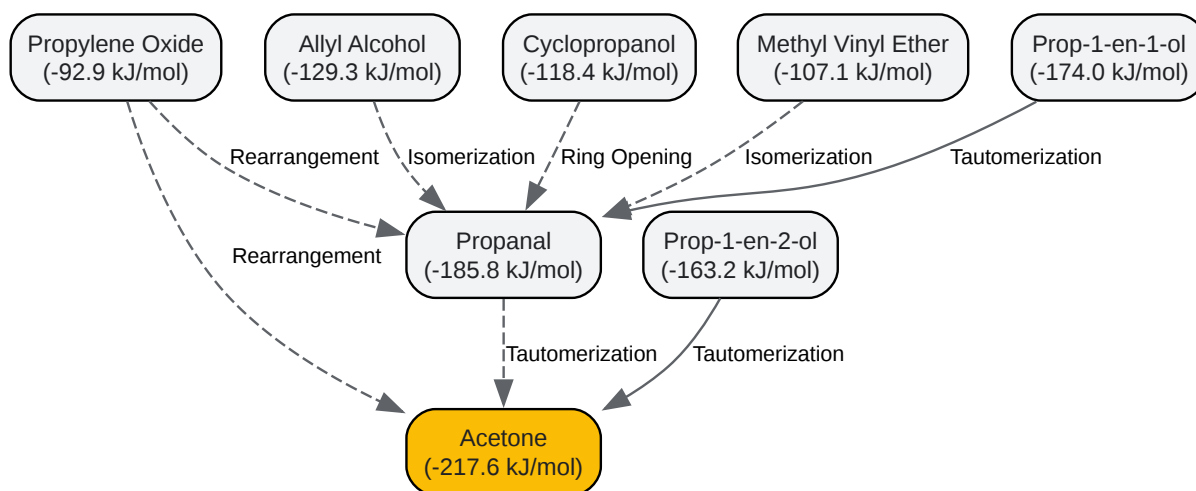
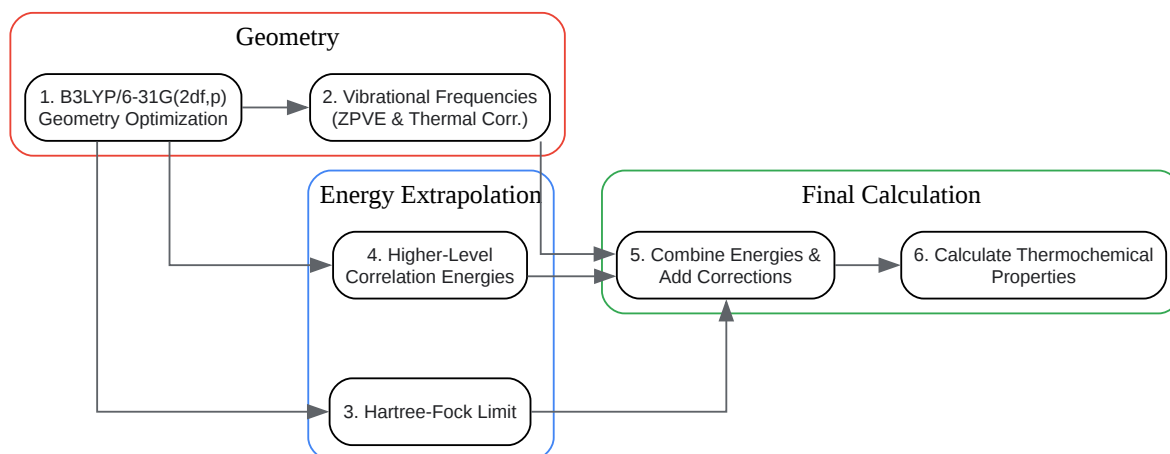
[Click to download full resolution via product page](#)

Workflow for Bomb Calorimetry

Gaussian-4 (G4) theory is a high-accuracy composite computational method used to predict the thermochemical properties of molecules. It involves a series of calculations that approximate a high-level of theory with a large basis set.

Methodology:

- **Geometry Optimization:** The molecular geometry of the C₃H₆O isomer is optimized at the B3LYP/6-31G(2df,p) level of theory.
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets to extrapolate to the complete basis set limit. These include:
 - CCSD(T)/6-31G(d)
 - MP4/6-31+G(d)
 - MP4/6-31G(2df,p)
 - MP2(Full)/G3LargeXP
- **Hartree-Fock Limit Extrapolation:** The Hartree-Fock energy is extrapolated to the complete basis set limit.
- **Total Energy Calculation:** The individual energy components are combined with empirical higher-level corrections to obtain a final, highly accurate total electronic energy.
- **Thermochemical Property Calculation:** The standard enthalpy of formation, entropy, and heat capacity are then calculated from the total energy, ZPVE, and vibrational frequencies using standard statistical mechanics principles.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermodynamic properties (enthalpy, bond energy, entropy, and heat capacity) and internal rotor potentials of vinyl alcohol, methyl vinyl ether, and their corresponding radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Z)-1-Propenol [webbook.nist.gov]
- 3. Cyclopropanol [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Gas-Phase Thermochemistry of C₃H₆O Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8755588#gas-phase-thermochemistry-data-for-c3h6o-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com